molecular formula C14H11BrN2O2 B6067867 (NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine

(NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine

Cat. No.: B6067867
M. Wt: 319.15 g/mol
InChI Key: JJIYQQCMFPTRDH-FEUFJANWSA-N
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Description

(NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine typically involves the condensation of 4-bromobenzaldehyde with phenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification of the final product is achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes and nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • (NE)-N-[(2Z)-1-(4-chlorophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine
  • (NE)-N-[(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine
  • (NE)-N-[(2Z)-1-(4-methylphenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine

Comparison:

  • Uniqueness: The presence of the bromophenyl group in (NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The bromine atom can participate in halogen bonding, which is not possible with chlorine, fluorine, or methyl groups.
  • Applications: The specific properties of the bromophenyl group may enhance the compound’s potential in medicinal chemistry and materials science compared to its analogs.

Properties

IUPAC Name

(NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(17-19)13(16-18)10-4-2-1-3-5-10/h1-9,18-19H/b16-13-,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYQQCMFPTRDH-FEUFJANWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=N/O)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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